3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate
Overview
Description
“3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate” is a chemical compound with the molecular formula C18H22O4S and a molecular weight of 334.43 . It is used extensively in scientific research and exhibits remarkable properties. This compound is an impurity of Tolterodine, a muscarinic receptor antagonist used in the treatment of urinary incontinence .
Physical And Chemical Properties Analysis
The boiling point of “3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate” is predicted to be 519.7±50.0 °C and its density is predicted to be 1.166±0.06 g/cm3 .Scientific Research Applications
Synthesis of Anti-Inflammatory Agents
The compound has been utilized in the synthesis of novel anti-inflammatory agents. Its structural features allow for the modulation of pharmacokinetic properties, leading to the development of drugs with improved efficacy and reduced side effects. The methanesulfonate group, in particular, enhances the solubility and bioavailability of the pharmacophore .
Cancer Research
In cancer research, derivatives of this compound have shown potential as selective inhibitors of certain cancer cell lines. The methoxy and methylphenyl groups contribute to the specificity of the compound, targeting abnormal cell pathways without affecting healthy cells .
Neurodegenerative Disease Studies
This compound has been part of studies targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for the development of neuroprotective drugs. Researchers are exploring its efficacy in protecting neuronal cells from oxidative stress .
Molecular Probes for Imaging
Due to its unique chemical structure, the compound has been used to create molecular probes for imaging techniques like PET and MRI. These probes help in the visualization of biological processes at the molecular level, which is crucial for early diagnosis and treatment planning .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound is involved in the preparation of various complex molecules. Its stable phenylpropyl backbone serves as a scaffold for the addition of functional groups, enabling the synthesis of a wide range of organic compounds .
Pharmacological Research
Pharmacological studies have employed this compound to investigate its interaction with biological targets. It serves as a tool to understand the binding affinity and activity of receptors, which is vital for drug design and discovery processes .
Mechanism of Action
properties
IUPAC Name |
[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4S/c1-14-9-10-18(21-2)17(13-14)16(11-12-22-23(3,19)20)15-7-5-4-6-8-15/h4-10,13,16H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIVYXLJSDLFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCOS(=O)(=O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678633 | |
Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate | |
CAS RN |
882878-66-2 | |
Record name | Benzenepropanol, 2-methoxy-5-methyl-γ-phenyl-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882878-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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